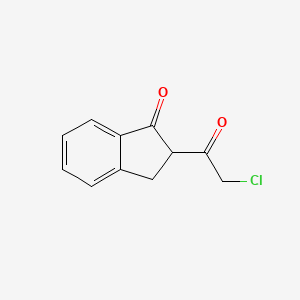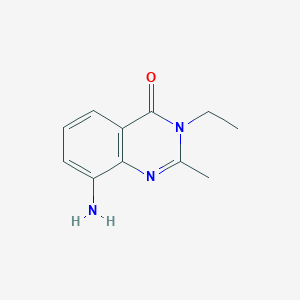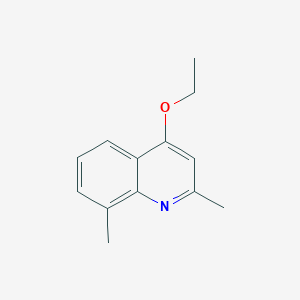
7,8-Dihydroxy-4-methoxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dihydroxy-4-methoxy-2H-chromen-2-one is a compound belonging to the class of chromenes, which are bicyclic oxygen-containing heterocycles. This compound is known for its diverse biological activities and potential therapeutic applications. It is structurally characterized by the presence of hydroxyl and methoxy groups attached to the chromenone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroxy-4-methoxy-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the selective cleavage of the methylene bridge in naturally occurring methoxylated coumarins, such as sabandin, using lead tetraacetate. This method provides high selectivity and efficiency .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of precursor compounds from plant sources, followed by chemical modification. The process includes steps such as solvent extraction, crystallization, and purification to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dihydroxy-4-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenones, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7,8-Dihydroxy-4-methoxy-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antioxidant, anti-inflammatory, and antimicrobial activities.
Medicine: It has potential therapeutic applications in the treatment of cancer, diabetes, and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 7,8-Dihydroxy-4-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound exerts its effects by:
Inhibiting enzymes: It inhibits enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
Scavenging free radicals: The hydroxyl groups in the compound act as free radical scavengers, providing antioxidant effects.
Modulating signaling pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one: Similar in structure but with different substitution patterns.
7,8-Dihydroxy-4-phenyl-2H-chromen-2-one: Contains a phenyl group instead of a methoxy group.
8-(2,3-Dihydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one: Has a different side chain attached to the chromenone core[][8].
Uniqueness
7,8-Dihydroxy-4-methoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of hydroxyl and methoxy groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H8O5 |
|---|---|
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
7,8-dihydroxy-4-methoxychromen-2-one |
InChI |
InChI=1S/C10H8O5/c1-14-7-4-8(12)15-10-5(7)2-3-6(11)9(10)13/h2-4,11,13H,1H3 |
InChI-Schlüssel |
FVBWLXMYTJQTBX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=O)OC2=C1C=CC(=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B11895701.png)




![1-[3-(Azepan-1-yl)phenyl]methanamine](/img/structure/B11895720.png)



![Sodium 5-methylbenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B11895750.png)

